6-Chloro-7-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde
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Overview
Description
6-Chloro-7-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is an organic compound belonging to the chromene family It is characterized by a chlorinated and methylated chromene ring structure with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3-formyl-7-methylchromone with suitable reagents to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of 6-chloro-7-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid.
Reduction: Formation of 6-chloro-7-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-methanol.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-7-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-formyl-7-methylchromone: A precursor in the synthesis of the target compound.
7-Chloro-4-oxo-4H-chromene-3-carbonitrile: A structurally related compound with different functional groups.
6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde: Another chromene derivative with a hydroxyl group.
Uniqueness
6-Chloro-7-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H13ClO3 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
6-chloro-7-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H13ClO3/c1-6-2-10-8(3-9(6)12)11(14)7(4-13)5-15-10/h4-6,8-10H,2-3H2,1H3 |
InChI Key |
SBRSMAUDMXIYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC1Cl)C(=O)C(=CO2)C=O |
Origin of Product |
United States |
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